Cas no 2138045-61-9 (3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one)

3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative featuring a cyclopropyl substituent and a trifluoromethyl group at the 3- and 4-positions, respectively. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety contributes to conformational rigidity. The ketone functionality provides a versatile handle for further derivatization, enabling the synthesis of complex heterocycles or chiral building blocks. Its well-defined stereochemistry and high purity make it suitable for applications requiring precise molecular control, such as drug discovery and material science.
3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one structure
2138045-61-9 structure
Product name:3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one
CAS No:2138045-61-9
MF:C10H13F3O
MW:206.204833745956
CID:6079690
PubChem ID:165496467

3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one
    • 2138045-61-9
    • EN300-1156816
    • 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one
    • Inchi: 1S/C10H13F3O/c11-10(12,13)9-4-3-7(14)5-8(9)6-1-2-6/h6,8-9H,1-5H2
    • InChI Key: IKOADVXZWFISQZ-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1C1CC1)=O)(F)F

Computed Properties

  • Exact Mass: 206.09184952g/mol
  • Monoisotopic Mass: 206.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156816-1.0g
3-cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one
2138045-61-9
1g
$0.0 2023-06-09

Additional information on 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one

Comprehensive Overview of 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one (CAS No. 2138045-61-9)

3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one (CAS No. 2138045-61-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropyl ring and a trifluoromethyl group attached to a cyclohexanone backbone, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 2138045-61-9 is frequently searched in chemical databases, reflecting its growing relevance in drug discovery and material science.

The presence of the trifluoromethyl group (-CF3) in 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one enhances its lipophilicity and metabolic stability, traits highly sought after in medicinal chemistry. Researchers often explore this compound for its potential in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, aligning with current trends in targeted therapy development. The cyclopropyl moiety further contributes to ring strain and conformational rigidity, which can improve binding affinity to biological targets.

In agrochemical applications, 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one serves as a precursor for novel pesticides and herbicides. The trifluoromethyl group is known to enhance the bioavailability and environmental persistence of such compounds, addressing modern demands for sustainable crop protection solutions. Searches for "CF3-containing agrochemicals" or "cyclopropyl ketone derivatives" often highlight this compound’s utility.

Synthetic routes to CAS No. 2138045-61-9 typically involve Grignard reactions or catalytic hydrogenation of corresponding unsaturated precursors. Recent publications emphasize scalable methods to produce this ketone with high enantiomeric purity, catering to the pharmaceutical industry’s need for chiral intermediates. Analytical techniques like NMR spectroscopy and HPLC-MS are critical for characterizing its purity, as impurities could affect downstream applications.

Environmental and regulatory considerations for 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one are also under scrutiny. While not classified as hazardous, its biodegradation pathways and ecotoxicological profile are subjects of ongoing studies, particularly given the persistence of fluorinated compounds. This aligns with broader discussions on "green chemistry" and "sustainable fluorination" in synthetic organic chemistry.

In summary, 3-Cyclopropyl-4-(trifluoromethyl)cyclohexan-1-one (CAS No. 2138045-61-9) represents a multifaceted building block with applications spanning drug design, agrochemical innovation, and material science. Its structural motifs—cyclopropyl, trifluoromethyl, and cyclohexanone—make it a compelling subject for both academic and industrial research, as evidenced by its frequent appearance in patent literature and chemical vendor catalogs.

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